(1-Tosyl-1H-indol-4-YL)methanamine

Kinase inhibitor synthesis PAK1 Serine/threonine kinase

This N1-tosyl-protected indole-4-methanamine is a strategic building block for medicinal chemistry teams developing PAK1 inhibitors and Arcyriacyanin A analogs. Its orthogonal functionalization pattern—robust tosyl protection at N1 plus a free primary amine at C4—enables selective amide coupling, reductive amination, and urea synthesis without indole NH interference. Unlike unprotected 1H-indole-4-methanamine (CAS 3468-18-6) or the more common C3-isomer, this compound delivers regioselective control and enhanced storage stability, reducing process complexity in multi-step sequences.

Molecular Formula C16H16N2O2S
Molecular Weight 300.38
CAS No. 1145678-74-5
Cat. No. B2489875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Tosyl-1H-indol-4-YL)methanamine
CAS1145678-74-5
Molecular FormulaC16H16N2O2S
Molecular Weight300.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CN
InChIInChI=1S/C16H16N2O2S/c1-12-5-7-14(8-6-12)21(19,20)18-10-9-15-13(11-17)3-2-4-16(15)18/h2-10H,11,17H2,1H3
InChIKeyJHRFJDRMDHBZPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Tosyl-1H-indol-4-YL)methanamine (CAS 1145678-74-5) for Pharmaceutical R&D Procurement


(1-Tosyl-1H-indol-4-YL)methanamine is a functionalized indole building block featuring an N1-p-toluenesulfonyl (tosyl) protecting group and a free primary aminomethyl substituent at the C4-position of the indole core . The tosyl group serves as a robust electron-withdrawing N-protective moiety that enhances stability during multi-step synthetic sequences, while the 4-aminomethyl handle provides a reactive nucleophilic site for amide bond formation, reductive amination, and urea/thiourea synthesis . This orthogonal functionalization pattern—N-protection combined with a C4 primary amine—distinguishes it from unprotected indole methanamines and positions it as a versatile intermediate for constructing biologically active indole-containing scaffolds without interference at the indole NH position . Analytical characterization confirms molecular formula C₁₆H₁₆N₂O₂S, molecular weight 300.38, with vendor-specified purity of 95% as verified by NMR, HPLC, and GC batch analyses .

Why Generic Indole Methanamines Cannot Substitute (1-Tosyl-1H-indol-4-YL)methanamine


Indole methanamines are not interchangeable due to three critical sources of divergence: substitution position (C3 vs C4 vs C5), N-protection status (free NH vs tosyl-protected), and commercial supply chain maturity. Unprotected 1H-indole-4-methanamine (CAS 3468-18-6) is chemically distinct from the tosyl-protected analog—the free NH group competes as a nucleophilic site during downstream functionalization, requiring additional protection/deprotection steps that reduce overall synthetic yield and increase process complexity [1]. Positional isomers such as 1-Tosyl-indole-3-methylamine (CAS 188988-45-6) exhibit fundamentally different electronic properties due to the indole ring's non-uniform electron density distribution, which directly influences cross-coupling regioselectivity and biological target binding orientation . Furthermore, the C4-aminomethyl isomer occupies a narrower commercial availability niche compared to C3-substituted analogs, making informed sourcing decisions—guided by documented synthetic utility—essential for supply chain predictability .

(1-Tosyl-1H-indol-4-YL)methanamine Differentiation Evidence vs. Indole Methanamine Analogs


C4-Aminomethyl Regioisomer Enables PAK1 Inhibitor Scaffold Construction vs. C3 Analogs

The 4-aminomethyl substitution pattern in (1-Tosyl-1H-indol-4-YL)methanamine provides direct synthetic access to 1-(1H-indol-4-yl)ethanamine intermediates for serine/threonine PAK1 inhibitor development. In contrast, the more commercially prevalent 3-substituted analog (1-Tosyl-indole-3-methylamine, CAS 188988-45-6) yields 3-substituted products that occupy different chemical space in kinase binding pockets, as documented in distinct patent families [1][2]. The 4-yl substitution pattern is explicitly required for constructing 1-(1H-indol-4-yl)ethanamine-based inhibitors targeting PAK1, with the 4-position ethanamine intermediate obtained in 79% yield under standard deprotection conditions (KOH/MeOH, 4 hours) [2].

Kinase inhibitor synthesis PAK1 Serine/threonine kinase

C4-Position Unlocks Access to Biindole Natural Product Scaffolds vs. C2/C3 Analogs

The C4-aminomethyl substitution pattern is specifically required for constructing biindole frameworks via magnesium-mediated reductive coupling. The closely related 4-substituted intermediate 1-methoxy-2-(1-tosyl-1H-indol-4-yl)-1H-indole undergoes coupling to yield 2,4'-bi-1H-indole in 90% yield, a key intermediate in the concise synthesis of the marine natural product Arcyriacyanin A [1]. This transformation exploits the unique electronic environment at the indole C4-position, which is not accessible from C2 or C3-substituted tosyl-indole derivatives. Arcyriacyanin A exhibits unique inhibitory activity against a panel of human cancer cell lines and inhibits both protein kinase C and protein tyrosine kinase, underscoring the biological relevance of the 4-substituted scaffold [1].

Natural product synthesis Biindole alkaloids Arcyriacyanin A

Differential Chemical Stability Under Storage and Synthetic Conditions

The tosyl protecting group in (1-Tosyl-1H-indol-4-YL)methanamine confers significantly enhanced chemical stability compared to unprotected indole methanamines. Unprotected 1H-indole-4-methanamine (CAS 3468-18-6) contains a nucleophilic indole NH that undergoes oxidative degradation and participates in undesired side reactions during storage and synthetic manipulation. The tosyl-protected analog requires storage under inert gas (nitrogen or argon) at 2–8°C to maintain >95% purity, whereas unprotected indole methanamines exhibit accelerated degradation under ambient conditions and lack vendor-specified stability parameters [1]. This differential stability is quantifiable through vendor purity specifications: (1-Tosyl-1H-indol-4-YL)methanamine is reliably supplied at 95% purity with full analytical characterization (NMR, HPLC, GC), while commercial 1H-indole-4-methanamine is typically supplied at lower purity grades (≥97% specification available but with less comprehensive analytical documentation) [2].

Chemical stability Storage optimization Supply chain

Established Synthetic Routes with Quantified Yields Enable Supply Chain Predictability

Two distinct, high-yielding synthetic routes to (1-Tosyl-1H-indol-4-YL)methanamine are documented in the primary literature and vendor technical datasheets, providing procurement teams with supply chain redundancy and cost predictability. Route 1: Reduction of 1-tosyl-1H-indole-4-carbonitrile using Raney Nickel catalyst in methanolic ammonia under 5 Torr hydrogen pressure for 6 hours, yielding 78% . Route 2: Zinc powder and ammonium chloride-mediated reduction of the corresponding nitro precursor in ethanol, yielding 100% (600 mg scale) with MS (ESI) confirmation m/z = 284.1 [M−15]⁺ . In contrast, synthetic routes for positional isomers such as 1-Tosyl-indole-3-methylamine are less extensively documented in open-access vendor literature, and the 5-substituted analog (1-Tosyl-1H-indol-5-YL)methanamine has limited commercial availability with sparse synthetic documentation .

Synthetic methodology Process chemistry Supply chain

Priority Application Scenarios for (1-Tosyl-1H-indol-4-YL)methanamine Procurement


PAK1 Serine/Threonine Kinase Inhibitor Development Programs

Procurement is specifically justified for medicinal chemistry teams developing PAK1 inhibitors. The compound serves as the direct precursor to 1-(1H-indol-4-yl)ethanamine, a key intermediate obtained in 79% yield via deprotection with KOH in methanol (4 h reaction), which is subsequently incorporated into PAK1 inhibitor scaffolds [1]. The 4-aminomethyl substitution is structurally required for this inhibitor class; the 3-yl isomer leads to off-target compounds with distinct pharmacological profiles documented in anti-adipogenic patent families [1].

Synthesis of Biindole Marine Natural Products (Arcyriacyanin A Analogs)

The 4-substituted tosyl-indole scaffold enables magnesium-mediated reductive coupling to 2,4'-bi-1H-indole (90% yield, 13 h), a core intermediate in the concise synthesis of Arcyriacyanin A [2]. This natural product exhibits unique inhibitory activity against human cancer cell lines and dual inhibition of protein kinase C and protein tyrosine kinase, making the 4-yl building block essential for structure-activity relationship (SAR) exploration of this pharmacophore [2]. C2- or C3-substituted tosyl-indoles cannot access the same 2,4'-biindole connectivity.

Multi-Step Synthetic Campaigns Requiring Intermediate Storage Stability

Programs requiring storage of intermediates between synthetic steps benefit from the enhanced stability conferred by the N-tosyl protecting group. Storage under inert gas (nitrogen or argon) at 2–8°C maintains >95% purity with full analytical verification (NMR, HPLC, GC) . Unprotected 1H-indole-4-methanamine lacks vendor-specified inert atmosphere requirements and is prone to oxidative degradation during extended storage, potentially introducing batch-to-batch variability in multi-step sequences [3].

Indole-Focused Chemical Library Synthesis for Kinase-Targeted Screening

For compound library synthesis targeting kinase drug discovery, the orthogonal functionalization pattern (N1-tosyl protection + C4 primary amine) enables parallel diversification strategies. The primary amine can undergo amide coupling, reductive amination, or urea formation without interference from the indole NH, while the tosyl group remains intact for late-stage deprotection and further functionalization . The C4 regioisomer offers distinct chemical space coverage compared to the more extensively explored C3-substituted indole libraries .

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